molecular formula C11H19NO2 B13625951 Methyl 8-azaspiro[4.5]decane-2-carboxylate

Methyl 8-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13625951
M. Wt: 197.27 g/mol
InChI Key: CGSYSXILVDDIFG-UHFFFAOYSA-N
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Description

Methyl 8-azaspiro[4.5]decane-2-carboxylate is a spiro compound characterized by a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spiro structure imparts rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound . The reaction conditions often involve the use of a base, such as sodium hydroxide, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

Methyl 8-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can influence various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spiro structure and the presence of a carboxylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 8-azaspiro[4.5]decane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-10(13)9-2-3-11(8-9)4-6-12-7-5-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSYSXILVDDIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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